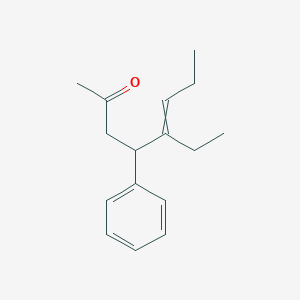

5-Ethyl-4-phenyloct-5-en-2-one

Beschreibung

5-Ethyl-4-phenyloct-5-en-2-one is an organic compound featuring an eight-carbon chain (octene backbone) with a ketone group at position 2, an ethyl substituent at position 5, and a phenyl group at position 2. The double bond between carbons 5 and 6 (oct-5-en) introduces stereochemical possibilities (E/Z isomerism) and influences its reactivity.

Key structural features:

- Ketone group: Enhances polarity and hydrogen-bonding capacity.

- Ethyl substituent: Contributes to hydrophobicity and steric effects.

Eigenschaften

CAS-Nummer |

649766-42-7 |

|---|---|

Molekularformel |

C16H22O |

Molekulargewicht |

230.34 g/mol |

IUPAC-Name |

5-ethyl-4-phenyloct-5-en-2-one |

InChI |

InChI=1S/C16H22O/c1-4-9-14(5-2)16(12-13(3)17)15-10-7-6-8-11-15/h6-11,16H,4-5,12H2,1-3H3 |

InChI-Schlüssel |

XDTOWEKYKIBJBG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC=C(CC)C(CC(=O)C)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Ethyl-4-phenyloct-5-en-2-on kann durch verschiedene Methoden erfolgen. Ein gängiger Ansatz beinhaltet die Aldol-Kondensationsreaktion zwischen 4-Phenylbutanal und 2-Ethylhexanal in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 5-Ethyl-4-phenyloct-5-en-2-on die Verwendung von kontinuierlichen Durchflussreaktoren beinhalten, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Katalysatoren wie Palladium oder Nickel können eingesetzt werden, um die Effizienz der Reaktion zu steigern. Das Produkt wird dann durch Destillation oder Chromatographie-Techniken gereinigt, um eine hochreine Verbindung zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Ethyl-4-phenyloct-5-en-2-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Carbonsäuren oder Ketonen oxidiert werden.

Reduktion: Die Reduktion der Verbindung kann je nach verwendetem Reduktionsmittel zu Alkoholen oder Alkanen führen. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Die Phenylgruppe in der Verbindung kann elektrophile aromatische Substitutionsreaktionen wie Nitrierung, Sulfonierung und Halogenierung durchlaufen, wobei Reagenzien wie Salpetersäure, Schwefelsäure und Halogene verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) in saurer oder basischer Umgebung.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Substitution: Konzentrierte Schwefelsäure (H2SO4) zur Sulfonierung, konzentrierte Salpetersäure (HNO3) zur Nitrierung.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Alkohole oder Alkane.

Substitution: Nitro-, Sulfo- oder Halogenderivate der Phenylgruppe.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-Ethyl-4-phenyloct-5-en-2-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Ligand wirken, an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 5-Ethyl-4-phenyloct-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Compound 1: (Z)-5-(4-Hydroxybenzylidene)-2-phenylthiazol-4(5H)-one ()

- Structural Differences: Contains a thiazolone core (heterocyclic ring) vs. the linear octenone backbone of the target compound. Features a 4-hydroxybenzylidene substituent instead of an ethyl group.

- Synthesis and Purification: Purified using ethyl acetate/hexane (1:1) or chloroform/methanol (70:1), indicating moderate polarity . Contrasts with the likely nonpolar purification requirements for this compound due to its alkyl and aryl groups.

- Reactivity :

- The thiazolone ring and conjugated benzylidene group may enhance electrophilic reactivity compared to the isolated ketone in the target compound.

Compound 2: 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one ()

- Structural Differences: Pyrazolone ring replaces the octenone chain. Includes a 4-fluorophenyl group and phenoxy substituent, introducing electronegative and steric effects.

- Crystallographic Data: The pyrazolone ring adopts a planar conformation stabilized by intramolecular hydrogen bonding .

- Functional Implications :

- Fluorine substituents often enhance metabolic stability and bioavailability, a feature absent in the target compound.

Compound 3: 5-({4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl}methyl)-4-hydroxy-2,5-dihydro-1,3-thiazol-2-one ()

- Structural Differences :

- Thiazolidinedione core with a pyridinyl-ethoxy-phenyl substituent.

- Contains a hydroxy group, increasing polarity vs. the target compound’s hydrophobic ethyl and phenyl groups.

- Biological Relevance: Thiazolidinediones are known for antidiabetic activity (e.g., rosiglitazone), suggesting that structural analogs like Compound 3 may target peroxisome proliferator-activated receptors (PPARs) . The target compound’s lack of a heterocyclic pharmacophore limits its direct comparison in this context.

Data Table: Comparative Properties

| Property | This compound | Compound 1 (Thiazolone) | Compound 2 (Pyrazolone) | Compound 3 (Thiazolidinedione) |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₂₀O | C₁₆H₁₁NO₂S | C₁₇H₁₃FN₂O₂ | C₁₉H₂₁N₂O₃S |

| Key Functional Groups | Ketone, ethyl, phenyl | Thiazolone, benzylidene | Pyrazolone, 4-fluorophenyl | Thiazolidinedione, pyridinyl |

| Polarity | Low (alkyl/aryl-dominated) | Moderate (heterocycle) | Moderate (fluorine) | High (hydroxy, heterocycle) |

| Potential Applications | Synthetic intermediate | Antimicrobial research | Crystallography studies | Antidiabetic drug development |

Biologische Aktivität

5-Ethyl-4-phenyloct-5-en-2-one, with the molecular formula C16H22O, is an organic compound notable for its unique structure combining an ethyl group, a phenyl group, and an octenone moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The compound has the following properties:

| Property | Value |

|---|---|

| CAS No. | 649766-42-7 |

| Molecular Weight | 230.34 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C16H22O/c1-4-9-14(5-2)16(12-13(3)17)15-10-7-6-8-11-15/h6-11,16H,4-5,12H2,1-3H3 |

| Canonical SMILES | CCC=C(CC)C(CC(=O)C)C1=CC=CC=C1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as a ligand that binds to various receptors or enzymes, modulating their activity. Research indicates that it can influence metabolic pathways and enzyme-catalyzed reactions, which are crucial for cellular functions .

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. For example, it has shown effectiveness against certain bacterial strains in vitro. The mechanism behind this activity may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions within the bacteria.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in biological systems, which is significant for preventing cellular damage and related diseases .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The compound's ability to disrupt the cell wall integrity was noted as a primary mechanism of action.

- Anti-inflammatory Activity : In a controlled laboratory setting, researchers observed that treatment with this compound significantly reduced TNF-alpha levels in human macrophages exposed to lipopolysaccharides (LPS), indicating its potential role in managing inflammatory responses.

- Oxidative Stress Reduction : A recent study highlighted the compound's ability to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase in cultured human cells exposed to oxidative stressors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.